Tiludronate, also known as tiludronic acid, is a first-generation bisphosphonate that belongs to the non-nitrogen-containing bisphosphonate family []. It is a synthetic analogue of inorganic pyrophosphate, a naturally occurring compound found in bone and other tissues []. Tiludronate is widely recognized for its potent inhibitory effects on bone resorption, making it a valuable tool in scientific research exploring bone metabolism, bone diseases, and other areas [, ].
Tiludronic acid is a non-nitrogen-containing bisphosphonate compound primarily utilized in veterinary medicine, particularly for treating navicular disease and bone spavin in horses. It functions by inhibiting osteoclastic activity, thereby reducing bone resorption. The compound is known for its strong affinity for bone tissue and hydrophilic properties, which can complicate its quantification in biological samples. Tiludronic acid is marketed under the trade name Tildren™ and has been studied for its effects on bone metabolism in both veterinary and potential human applications.
Tiludronic acid is classified as a bisphosphonate, a group of drugs that are effective in treating various bone disorders by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This classification places it alongside other bisphosphonates like alendronic acid and risedronic acid. The compound's development was motivated by the need for effective treatments for equine skeletal conditions, with ongoing research exploring its broader applications in human medicine.
The synthesis of tiludronic acid involves several chemical reactions typical of bisphosphonate compounds. The most common method includes:
These methods emphasize the importance of precise control over reaction conditions to yield high-purity tiludronic acid suitable for clinical use.
Tiludronic acid has a specific molecular structure characterized by its bisphosphonate moiety. Its chemical formula is C₁₄H₁₅O₇P₂, and it features two phosphonate groups that are central to its mechanism of action. The structural representation can be simplified as follows:
The three-dimensional structure allows tiludronic acid to bind effectively to hydroxyapatite in bone tissue, contributing to its therapeutic effects.
Tiludronic acid participates in various chemical reactions typical of bisphosphonates:
These reactions highlight the compound's stability and reactivity under physiological conditions.
The primary mechanism of action of tiludronic acid involves inhibition of osteoclast-mediated bone resorption. This process can be summarized as follows:
Clinical studies have demonstrated that tiludronic acid effectively reduces pain and improves mobility in horses suffering from navicular disease .
These properties are critical for understanding how tiludronic acid behaves in therapeutic contexts.
Tiludronic acid has several applications:
Ongoing research continues to explore new therapeutic avenues for tiludronic acid beyond its current applications, indicating its potential versatility as a pharmaceutical agent.
Tiludronic acid (chemical name: {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonic acid)) is a first-generation bisphosphonate characterized by the central P-C-P backbone common to this drug class, with a (4-chlorophenyl)thio substituent at the R1 position and hydroxyl groups at R2. Its molecular formula is C₇H₉ClO₆P₂S, yielding a molecular weight of 318.60 g/mol (monoisotopic mass: 317.93 g/mol). The International Union of Pure and Applied Chemistry (IUPAC) name is {[(4-chlorophenyl)sulfanyl]methanediyl}bis(phosphonic acid) [1] [2] [6].
Structurally, tiludronic acid belongs to the non-nitrogenous bisphosphonate subclass, distinguishing it from nitrogen-containing agents (e.g., zoledronate, alendronate). Its mechanism relies on intracellular metabolism into cytotoxic ATP analogues rather than inhibition of the mevalonate pathway. The chlorine atom on the phenyl ring enhances its binding affinity to hydroxyapatite crystals in bone mineral [1] [3] [9].
Table 1: Molecular Identity of Tiludronic Acid
Property | Value |
---|---|
CAS Registry Number | 89987-06-4 |
Molecular Formula | C₇H₉ClO₆P₂S |
IUPAC Name | {[(4-Chlorophenyl)sulfanyl]methanediyl}bis(phosphonic acid) |
DrugBank ID | DB01133 |
UNII | 6PNS59HP4Y |
Bisphosphonate Subclass | Non-nitrogenous |
Tiludronic acid is synthesized via a thiomethylene bridge formation between 4-chlorothiophenol and tetraisopropyl methylenebis(phosphonate), followed by deprotection under acidic conditions. Key industrial processes (e.g., US Patent US5656288A) emphasize stabilizing hydrates to prevent recrystallization during pharmaceutical production [1] [4] [9].
Structurally, tiludronic acid shares core bisphosphonate features with analogues but exhibits distinct properties:
Table 2: Structural Analogues of Tiludronic Acid
Compound | R1 Group | R2 Group | Relative Potency |
---|---|---|---|
Tiludronic Acid | (4-Cl-C₆H₄)S- | -OH | 10x (vs. etidronate) |
Etidronate | -CH₃ | -OH | 1x (reference) |
Clodronate | -Cl | -Cl | 10x |
Risedronate | 3-pyridyl-CH₂- | -OH | 1,000x |
Tiludronic acid is a hygroscopic crystalline solid appearing white to off-white. Its melting point ranges between 174–177°C, with predicted boiling points exceeding 600°C. The molecule exhibits high polarity due to four ionizable protons (pKa values: 1.30, 2.95, 6.90, 10.85), resulting in a polar surface area of 115 Ų [1] [4] [9].
Hydrogen Bonding: Acts as both H-bond donor (4 sites: P–OH groups) and acceptor (6 sites: P=O, S). This facilitates strong interactions with bone hydroxyapatite (via Ca²⁺ coordination) and serum albumin (90% protein binding) [1] [9].
Solubility and Lipophilicity:
Table 3: Key Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Melting Point | 174–177°C | Differential scanning calorimetry |
Density | 1.82 g/cm³ | Predicted |
pKa | 1.30, 2.95, 6.90, 10.85 | Calculated |
LogP | -2.8 | Predicted |
Water Solubility | >10 mg/mL | Experimental (pH 7) |
Polar Surface Area | 115 Ų | Computational |
Tiludronic acid demonstrates optimal stability at room temperature (15–25°C) under anhydrous conditions. Degradation pathways include:
Pharmaceutical formulations require protection from moisture (hygroscopicity) and light. Accelerated stability studies show ≤2% degradation after 6 months at 40°C/75% relative humidity. Primary degradation products include methylenebis(phosphonic acid) and 4-chlorobenzenesulfinic acid, detectable via HPLC-UV [4] [9].
Table 4: Degradation Pathways and Products
Stress Condition | Major Degradation Products | Detection Method |
---|---|---|
Acidic Hydrolysis (1M HCl, 70°C) | Methylenebis(phosphonic acid), 4-chlorothiophenol | HPLC-MS |
Alkaline Hydrolysis (0.1M NaOH, 60°C) | Phosphite, 4-chlorophenyl sulfonate | Ion chromatography |
UV Light (254 nm, 48h) | Sulfur dioxide, bisphosphonate radicals | EPR spectroscopy |
Oxidation (3% H₂O₂) | Sulfoxide derivative | NMR spectroscopy |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7